molecular formula C12H6ClF2N3 B6191704 3-chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile CAS No. 2680540-59-2

3-chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile

Cat. No.: B6191704
CAS No.: 2680540-59-2
M. Wt: 265.6
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Description

3-chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloro group, a difluorophenylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction begins with the nucleophilic substitution of a chloro group in a pyridine derivative with a difluorophenylamine. This step is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: The aromatic nature of the compound allows it to undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Palladium-based catalysts for coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific target protein, thereby modulating its activity. The molecular targets could include enzymes, receptors, or ion channels. The pathways involved could be related to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-aminopyridine-4-carbonitrile: Similar structure but lacks the difluorophenyl group.

    5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile: Similar structure but lacks the chloro group.

    3-chloro-5-[(2,4-difluorophenyl)amino]pyridine-4-carbonitrile: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

3-chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing molecules with tailored properties for specific applications.

Properties

CAS No.

2680540-59-2

Molecular Formula

C12H6ClF2N3

Molecular Weight

265.6

Purity

0

Origin of Product

United States

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